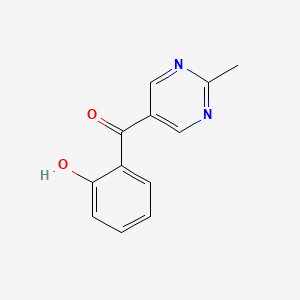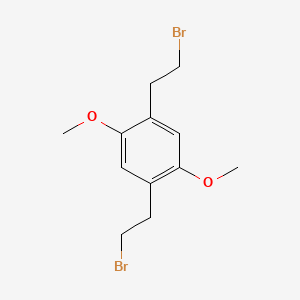![molecular formula C18H24N2O2 B14507585 3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) CAS No. 62950-83-8](/img/structure/B14507585.png)
3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) is an organic compound with the molecular formula C18H24N2O2 It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a di(propan-1-ol) moiety through an azanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) typically involves the reaction of 4-anilinophenylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-anilinophenylamine attacks the electrophilic carbon of 3-chloropropan-1-ol, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The azanediyl linkage and hydroxyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3’-Azanediylbis(propan-1-ol): Similar structure but lacks the aniline and phenyl groups.
4-Anilinophenylamine: Contains the aniline and phenyl groups but lacks the di(propan-1-ol) moiety.
Bis(2-hydroxyethyl)amine: Contains two hydroxyl groups and an amine but lacks the phenyl and aniline groups.
Uniqueness
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
62950-83-8 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[4-anilino-N-(3-hydroxypropyl)anilino]propan-1-ol |
InChI |
InChI=1S/C18H24N2O2/c21-14-4-12-20(13-5-15-22)18-10-8-17(9-11-18)19-16-6-2-1-3-7-16/h1-3,6-11,19,21-22H,4-5,12-15H2 |
InChI Key |
NHYXUCHSOVSDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


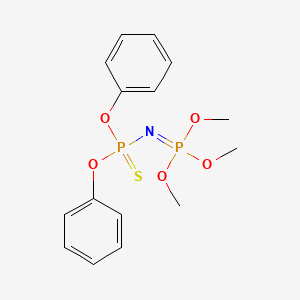
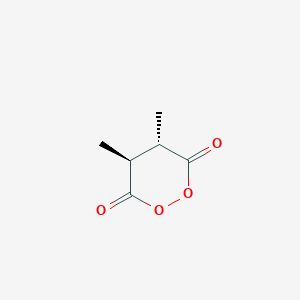
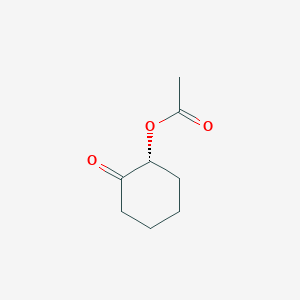

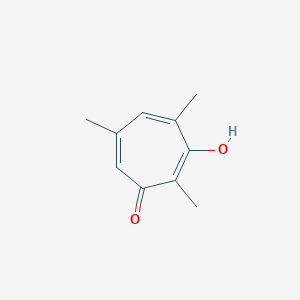

![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
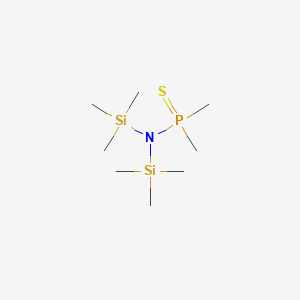
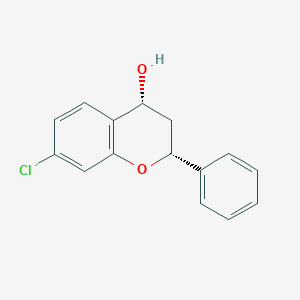
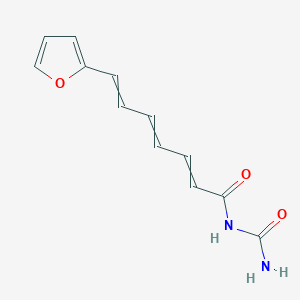
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
